4-Chloro-6-fluoro-8-methoxyquinoline
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Overview
Description
4-Chloro-6-fluoro-8-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of chlorine, fluorine, and methoxy substituents on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-8-methoxyquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of substituted anilines and aldehydes, followed by cyclization in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-8-methoxyquinoline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and cycloaddition: These reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can produce quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
4-Chloro-6-fluoro-8-methoxyquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antimalarial activities.
Industry: Utilized in the development of materials such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-8-methoxyquinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-6-fluoro-8-methoxyquinoline include:
- 4-Chloro-6-methoxyquinoline
- 4-Chloro-8-methoxyquinoline
- 6-Fluoro-8-methoxyquinoline
- Ethyl this compound-3-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of chlorine, fluorine, and methoxy substituents on the quinoline ring. This unique arrangement can confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-chloro-6-fluoro-8-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-5-6(12)4-7-8(11)2-3-13-10(7)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJKVDRTGVXOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C(C=CN=C12)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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